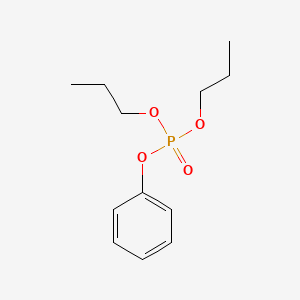

Phenyl dipropyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphoric acid phenyl ester-dipropyl ester is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphoric acid group bonded to an organic moiety. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphoric acid phenyl ester-dipropyl ester can be synthesized through the esterification of phosphoric acid with phenol and propyl alcohol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:

H3PO4+C6H5OH+2C3H7OH→C6H5OPO(OC3H7)2+2H2O

Industrial Production Methods

In industrial settings, the production of phosphoric acid phenyl ester-dipropyl ester may involve continuous processes where reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Phosphoric acid phenyl ester-dipropyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, yielding phosphoric acid, phenol, and propyl alcohol.

Oxidation: The compound can undergo oxidation reactions, especially at the phenyl group, leading to the formation of phenolic derivatives.

Substitution: The ester can participate in nucleophilic substitution reactions where the phenyl or propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

Hydrolysis: Phosphoric acid, phenol, and propyl alcohol.

Oxidation: Phenolic derivatives and phosphoric acid.

Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.

Applications De Recherche Scientifique

Phosphoric acid phenyl ester-dipropyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its role in biochemical pathways involving phosphate esters.

Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of phosphoric acid phenyl ester-dipropyl ester involves its ability to interact with various molecular targets through its phosphate ester group. This interaction can influence biochemical pathways, particularly those involving phosphorylation and dephosphorylation processes. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as kinases and phosphatases.

Comparaison Avec Des Composés Similaires

Phosphoric acid phenyl ester-dipropyl ester can be compared with other phosphoric acid esters such as:

- Phosphoric acid methyl ester-dipropyl ester

- Phosphoric acid ethyl ester-dipropyl ester

- Phosphoric acid phenyl ester-diethyl ester

Uniqueness

The uniqueness of phosphoric acid phenyl ester-dipropyl ester lies in its specific ester groups, which confer distinct chemical and physical properties. The phenyl group provides aromatic characteristics, while the dipropyl ester groups contribute to its solubility and reactivity profile.

Similar Compounds

- Phosphoric acid methyl ester-dipropyl ester : Similar structure but with a methyl group instead of a phenyl group.

- Phosphoric acid ethyl ester-dipropyl ester : Contains an ethyl group in place of the phenyl group.

- Phosphoric acid phenyl ester-diethyl ester : Features diethyl ester groups instead of dipropyl ester groups.

Activité Biologique

Phenyl dipropyl phosphate (PDPP) is an organophosphate compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to present a detailed analysis.

- Chemical Formula : C13H19O4P

- Molecular Weight : 270.26 g/mol

- Physical State : Colorless liquid

- Boiling Point : 175–177 °C at 0.85 mm Hg

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structure, which allows it to interact with various biological systems. Its activities can be categorized as follows:

- Antiviral Activity : Similar to other phosphonates, PDPP has demonstrated potential antiviral properties, particularly against viruses by inhibiting enzymes that utilize phosphate substrates .

- Cytostatic Effects : PDPP has shown cytostatic activity, which can inhibit cell growth and proliferation. This property is significant in cancer research, where controlling tumor growth is crucial .

- Immunomodulatory Effects : The compound may influence immune responses, making it a candidate for further investigation in immunotherapy applications .

- Antiparasitic Activity : Some studies suggest that PDPP and related compounds could exhibit antiparasitic effects, although more research is needed to explore this potential fully .

The biological activity of PDPP is largely attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interfere with enzyme functions that rely on phosphates, leading to various biological effects:

- Enzyme Inhibition : PDPP can inhibit enzymes that require phosphates as substrates, disrupting normal metabolic processes .

- Cell Membrane Interaction : The lipophilic nature of PDPP facilitates its passage through cellular membranes, enhancing its bioavailability and efficacy against target cells .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a phenyl phosphate prodrug similar to PDPP in an MCF-7 xenograft model. The results indicated significant inhibition of tumor growth over a treatment period without notable toxicity:

| Treatment Group | Mean Tumor Volume (cm³) | Body Weight Change (%) |

|---|---|---|

| Control | 5.2 | 0 |

| PDPP Treatment | 2.1 | -1 |

This suggests that PDPP could be effective in cancer therapy by reducing tumor size while maintaining tolerability .

Case Study 2: Immunomodulatory Effects

In another investigation, the immunomodulatory properties of PDPP were assessed in vitro using lymphocyte cultures. The results indicated that PDPP could enhance lymphocyte proliferation at specific concentrations, suggesting potential applications in enhancing immune responses during infections or immunodeficiencies.

| Concentration (µM) | Lymphocyte Proliferation (%) |

|---|---|

| 0 | 100 |

| 10 | 150 |

| 50 | 200 |

These findings highlight the compound's ability to modulate immune functions positively .

Toxicological Assessment

Despite its promising biological activities, the safety profile of PDPP remains a concern. Studies have indicated potential toxicity at high doses, particularly affecting liver and adrenal weights in animal models . Further research is necessary to establish safe dosage ranges and assess long-term effects.

Propriétés

Numéro CAS |

38299-59-1 |

|---|---|

Formule moléculaire |

C12H19O4P |

Poids moléculaire |

258.25 g/mol |

Nom IUPAC |

phenyl dipropyl phosphate |

InChI |

InChI=1S/C12H19O4P/c1-3-10-14-17(13,15-11-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

Clé InChI |

VUTSVIHQBJIUOS-UHFFFAOYSA-N |

SMILES canonique |

CCCOP(=O)(OCCC)OC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.